Pirbuterol, chemically known as 2-Hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-tert-butylaminoethyl)pyridine, is a synthetic catecholamine and a pyridine derivative. [ [] ] It is classified as a β2-adrenergic agonist, specifically exhibiting selectivity for the β2-adrenergic receptor subtype. [ [], [], [] ] This selectivity is a key factor in its scientific applications, particularly in the study of pulmonary and cardiovascular systems.
Synthesis Analysis
Detailed procedures for the synthesis of Pirbuterol and its deuterated analogue, Pirbuterol-d9, have been described. [ [] ] The synthesis of Pirbuterol-d9 is particularly relevant as it serves as a valuable tool in selected ion monitoring assays for quantifying Pirbuterol concentrations in biological samples. [ [] ]
Molecular Structure Analysis
Structurally, Pirbuterol is distinguished from other β2-agonists like salbutamol by the substitution of a pyridine ring for the benzene ring. [ [], [] ] This structural difference contributes to its unique pharmacological profile.
Chemical Reactions Analysis
Colorimetric Method: This method utilizes the coupling reaction between diazotized sulphanilamide and Pirbuterol hydrochloride under optimized conditions. The resulting product exhibits a maximum absorbance at 440 nm, allowing for quantitative analysis. [ [] ]
Bromometric Method: This titrimetric method involves the bromination of Pirbuterol in an acidic medium, followed by the titration of the residual bromine. This method leverages the stoichiometric relationship between Pirbuterol and bromine for quantitative determination. [ [] ]
Mechanism of Action
Pirbuterol exerts its effects by selectively binding to β2-adrenergic receptors. [ [], [], [] ] This binding activates intracellular adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. [ [] ] Elevated cAMP levels subsequently activate downstream signaling pathways resulting in bronchodilation and vasodilation. [ [] ]
Applications
Pulmonary Research: Pirbuterol's bronchodilatory effects have been studied in both animal models and human subjects. Research suggests that Pirbuterol effectively antagonizes bronchoconstriction induced by various agents including histamine and acetylcholine. [ [] ] It has also been investigated for its potential in treating airway obstruction, demonstrating efficacy in both acute and chronic settings. [ [], [], [], [], [], [] ]
Cardiovascular Research: The effects of Pirbuterol on cardiovascular function have been a significant area of research. Studies demonstrate that Pirbuterol impacts cardiac output, systemic vascular resistance, and ventricular ejection fractions. [ [], [], [], [], [], [], [], [], [], [], [], ] These effects make it a valuable tool for investigating cardiac physiology and pathophysiology.
Receptor Pharmacology Research: Pirbuterol's selectivity for β2-adrenergic receptors makes it a useful pharmacological tool for studying receptor function and regulation. Researchers have used Pirbuterol to investigate the role of β-adrenergic receptors in various tissues, including the heart, lungs, and eyes. [ [], [], [], [] ]
Related Compounds
Salbutamol
Relevance: Salbutamol is frequently mentioned as a comparator drug to pirbuterol in studies investigating the efficacy and safety of both drugs in the treatment of reversible airway obstruction. For instance, one study observed no significant difference between salbutamol 200 μg and pirbuterol 400 μg in terms of lung function improvement over a 4-hour period following inhalation. [] Another study found that while both oral salbutamol and pirbuterol effectively increased right and left ventricular ejection fractions in patients with chronic bronchitis, there were no significant differences between their effects. [] These comparisons highlight the similarities in their therapeutic applications and pharmacological profiles, while also exploring potential differences in potency and duration of action.
Isoproterenol
Relevance: Isoproterenol serves as a reference compound in several studies to assess the selectivity and potency of pirbuterol. One study reported that while pirbuterol demonstrated a 1500-fold greater selectivity for pulmonary tissue over cardiac tissue compared to isoproterenol, its potency as a bronchodilator was lower. [] Another study examining the effects of different beta-agonists on large coronary arteries in conscious dogs found that both isoproterenol and pirbuterol decreased mean arterial pressure similarly before and after β1-adrenergic receptor blockade with atenolol. [] These comparisons with isoproterenol contribute to a deeper understanding of pirbuterol’s pharmacological profile, highlighting its greater selectivity for β2 receptors, which contributes to its desired bronchodilatory effects and a potentially more favorable side effect profile compared to non-selective β-agonists.
Theophylline
Relevance: Researchers investigated the potential benefits of combining pirbuterol with theophylline to achieve enhanced bronchodilation. A study in anesthetized rats showed that a combination of pirbuterol and aminophylline (a theophylline derivative) resulted in additive bronchodilation. [] In a clinical study involving asthmatic outpatients, a combination of pirbuterol, theophylline, and hydroxyzine demonstrated comparable efficacy to a control combination of ephedrine, theophylline, and hydroxyzine, with both combinations being significantly more effective than placebo. [] These findings suggest the potential therapeutic benefit of combining pirbuterol with theophylline to optimize bronchodilation in individuals with respiratory conditions.
Terbutaline
Relevance: Terbutaline is mentioned in a review article that discusses the clinical use of inotropes in cardiac failure. [] While the review focuses on the use of dopamine, dobutamine, prenalterol, and pirbuterol for their inotropic effects, it acknowledges terbutaline as another β-adrenergic agonist with potential applications in this context. This mention highlights the broader context of β-adrenergic agonists in treating cardiac conditions, recognizing that while pirbuterol exhibits potential benefits in heart failure management, other agents like terbutaline might also play a role in specific clinical scenarios.
Prenalterol
Relevance: Studies explored the relative efficacy of prenalterol and pirbuterol for stimulating β1-adrenergic receptors. One study determined that pirbuterol has 2.3 times the efficacy of prenalterol on β1-adrenergic receptors. [] This finding is significant as it cautions against using pirbuterol to determine functional cardiac β-adrenergic receptor subtypes, as its partial agonist activity at both β1 and β2 receptors could confound results.
Sodium Nitroprusside
Relevance: In a study investigating the effects of different agents on pulmonary hemodynamics in patients with hypoxic chronic bronchitis and emphysema, sodium nitroprusside was compared to pirbuterol. [] While both agents reduced total pulmonary vascular resistance, pirbuterol produced a more pronounced effect, primarily by increasing cardiac output, whereas sodium nitroprusside did not affect cardiac output. This comparative study emphasizes the distinct mechanisms by which pirbuterol and sodium nitroprusside exert their vasodilatory effects, suggesting that pirbuterol might offer additional benefits in specific patient populations due to its combined vasodilatory and potential inotropic actions.
Ipratropium Bromide
Relevance: A study investigated the nonbronchodilator effects of pirbuterol and ipratropium in patients with COPD. [] The study found that while both drugs effectively improved pulmonary function, pirbuterol caused a significant increase in the alveolar-arterial oxygen pressure difference (P[A-a]O2) and resting minute ventilation (VE), while ipratropium did not. This difference suggests that while both agents are effective bronchodilators, their impact on other aspects of respiratory physiology might differ. This highlights the importance of considering these nonbronchodilator effects when selecting the most appropriate treatment for patients with COPD.
Nylidrin
Relevance: A study explored the ocular hypotensive effects of various agents, including pirbuterol and nylidrin, in rabbits. [] The study found that while pirbuterol reduced intraocular pressure (IOP) by stimulating β-adrenergic receptors, nylidrin's effect appeared to be mediated by its antagonist properties at a subpopulation of α1-adrenergic receptors. This finding emphasizes the distinct pharmacological profiles of pirbuterol and nylidrin, highlighting the importance of considering the diverse mechanisms of action of seemingly similar drugs when evaluating their therapeutic potential for specific conditions.
Amrinone
Relevance: In a study comparing the hemodynamic effects of different inotropic and vasodilator agents in patients with severe chronic heart failure, amrinone was compared to pirbuterol. [] The study found that both agents increased cardiac index and reduced left ventricular filling pressure and systemic vascular resistance, with no significant differences in the magnitude of their effects. This suggests that while amrinone and pirbuterol have distinct pharmacological mechanisms of action, they might provide similar hemodynamic benefits in patients with heart failure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ochratoxin A (OTA) is a mycotoxin that has been found in Aspergillus and Penicillium. It increases lipid peroxide levels and the number of apoptotic cells, as well as reduces superoxide dismutase activity in rat kidney when administered at a dose of 120 μg/kg. Topical application of ochratoxin A (80 μg/mouse) induces DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis in mouse skin cells. It also initiates tumor formation in a two-stage mouse skin tumorigenesis model. Ochratoxin A has been found as a contaminant in a variety of foods. Ochratoxin A is a chlorinated benzopyran coupled to the amino acid phenylalanine, produced by several Aspergillus and Penicillium sp. associated with food spoilage. Ochratoxins are widely distributed in the environment and are known to be nephrotoxic, teratogenic and possibly carcinogenic. Ochratoxin A may act by induction of DNA strand breaks, sister chromatid exchanges, DNA adduct formation, or reactive oxygen but the mechanism of action as a toxin is not yet resolved. At the molecular level, ochratoxin A has been shown to specifically inhibit NK cell activity, increase growth of transplantable tumor cells in mice, increase apoptosis, activate c-Jun N terminal kinase in human kidney epithelial cells, and block metaphase/anaphase transition. It also inhibits plasminogen activator inhibitor-2 production by human blood mononuclear cells. Certan Vial Ochratoxin is a mycotoxin, produced by genus Aspergillus and Penicillium. Ochratoxin producers are widely distributed in foods such as cereals. Ochratoxins are isocoumarin derivatives. A quantitative detection method for ochratoxin A by using aptamer (single-stranded oligonucleotides selected in vitro to bind to molecular targets) is reported. Ochratoxin A is one of the mycotoxins typically produced by the species of Aspergillus genus. It is a commonly found secondary metabolite in cereals, coffee, grape must, wine, beer, etc. Ochratoxin A is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid (ochratoxin alpha). It is among the most widely occurring food-contaminating mycotoxins, produced by Aspergillus ochraceus, Aspergillus carbonarius and Penicillium verrucosum. It has a role as a calcium channel blocker, a mycotoxin, a nephrotoxin, a carcinogenic agent, a teratogenic agent, an Aspergillus metabolite and a Penicillium metabolite. It is a phenylalanine derivative, an organochlorine compound, a member of isochromanes, a monocarboxylic acid amide and a N-acyl-L-phenylalanine. It derives from an ochratoxin alpha. Ochratoxin a, also known as antibiotic 9663 or OTA, belongs to the class of organic compounds known as ochratoxins and related substances. These are a group of chemically related metabolites containing a 3, 4-dihydro-3-methylisocoumarin moiety linked through a carboxyl group to L-beta-phenylalanine by a secondary amine bond. Ochratoxin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ochratoxin a is primarily located in the membrane (predicted from logP). Ochratoxin a can be biosynthesized from ochratoxin alpha. Outside of the human body, ochratoxin a can be found in barley, cereals and cereal products, and common wheat. This makes ochratoxin a a potential biomarker for the consumption of these food products. Ochratoxin a is a white crystalline powder. (NTP, 1992)
Ochratoxin A (OTA) is a mycotoxin produced by several fungal species including Aspergillus ochraceus, A. carbonarius, A. niger and Penicillium verrucosum. OTA causes nephrotoxicity and renal tumors in a variety of animal species; however, human health effects are less well-characterized. Various studies have linked OTA exposure with the human diseases Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN), as well as other renal diseases.
Ochratoxins are mycotoxins produced by Aspergillus and Penicillium species of fungi that contaminate foods. Ochratoxin A (OTA,) is a chlorinated form with toxicity that targets the kidneys, causing nephropathy and renal adenomas. OTB is a non-chlorinated analog of OTA that has cytotoxic effects on kidney and liver cells in vitro but only minor effects in vivo, due to its rapid metabolism and excretion. OTB inhibits cell proliferation of human liver HepG2 cells at doses as low as 1 µg/ml but lacks the genotoxic activity of OTA, even at higher concentrations. Ochratoxin B is the non-chlorinated analogue of the much more extensively studied ochratoxin A. It is co-produced by the same species of Aspergillus and Penicillium that are associated with food spoilage. Ochratoxin B has received little focused investigation and its mode of action and potential hazards have been inferred from ochratoxin A. Ochratoxin A and B often produced by the Aspergillus species and the Penicilium species are routinely detected with rapid tests (e.g. ELISA) and reference methods (chromatography, e.g. LC-FLD or LC-MS/MS). Certan Vial Ochratoxin is a mycotoxin, produced by genus Aspergillus and Penicillium. Ochratoxin producers are widely distributed in foods such as cereals. Ochratoxins are isocoumarin derivatives. Ochratoxin B is dechlorinated analog of ochratoxin B. Ochratoxin B is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid. Ochratoxin B differs from the more naturally abundant ochratoxin A in the absence of the dihydroisocoumarin chlorine atom. It has cytotoxic effects on kidney and liver cells in vitro but only minor effects in vivo, due to its rapid metabolism and excretion. It inhibits cell proliferation of human liver HepG2 cells at doses as low as 1 mug/ ml but lacks the genotoxic activity of ochratoxin A, even at higher concentrations. It has a role as an Aspergillus metabolite, a Penicillium metabolite, a mycotoxin and a calcium channel blocker. It is a phenylalanine derivative, a N-acyl-L-phenylalanine and a member of isochromanes. Crystals that exhibit blue fluorescence. (NTP, 1992)
Ochratoxin C is the ethyl ester analog of ochratoxin A, a mycotoxin produced by A. ochraceus, A. carbonarius, and P. verrucosum that is commonly found as a food contaminant. Ochratoxin C rarely occurs as an initial natural contaminant. Instead, its presence as a food contaminant usually occurs due to a transformation from ochratoxin A. Ochratoxin C is a phenylalanine derivative that is the ethyl ester of ochratoxin A. It has a role as an Aspergillus metabolite, a Penicillium metabolite and a mycotoxin. It is an alpha-amino acid ester, a phenylalanine derivative and a member of isochromanes. It derives from an ochratoxin A.